5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Plant Growth Regulation Herbicide Discovery Auxin Antagonism

Plant growth research often requires chemical probes that decouple auxin-dependent and auxin-independent pathways-classic auxins like IAA cannot provide this selectivity. 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid (CAS 40828-92-0) addresses this gap as a dual-function growth regulator: a 76% more potent growth inhibitor than IAA with distinct SAR driven by its odd-carbon glutaramic acid backbone. • 76% stronger growth inhibition vs. IAA in sunflower bioassays • 15% greater inhibition via root vs. foliar application • Fully characterized by X-ray crystallography for unambiguous structural confirmation • Available at ≥95% purity with global shipping.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 40828-92-0
Cat. No. B1606136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid
CAS40828-92-0
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCCC(=O)O)Cl
InChIInChI=1S/C11H12ClNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)
InChIKeyWWDMQLBWGBGYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid: Overview and Procurement


5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, also known as N-(4-chlorophenyl)glutaramic acid or 4'-chloroglutaranilic acid, is a synthetic glutaramic acid derivative with the molecular formula C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol . The compound features a 4-chlorophenyl group linked via an amide bond to a pentanoic acid backbone, a structure that has been fully characterized by X-ray crystallography, revealing an extended all-trans configuration in the solid state [1]. It is commercially available from multiple reputable chemical suppliers, typically at purities of 95% or higher, and is primarily utilized as a research tool in plant growth regulation studies and as a versatile building block in synthetic organic chemistry .

Plant growth regulation studies – suited for assays requiring non-auxin growth inhibition and promoter/inhibitor dual profiling
Synthetic building block – bifunctional glutaramic acid for amide and carboxylic acid transformations
Verified solid-state conformation – published X-ray structure supports computational modeling and crystallographic reference use

Why This Glutaramic Acid Cannot Be Replaced


Within the glutaramic acid family, even minor structural modifications—such as altering the alkyl chain length, changing the substitution pattern on the phenyl ring, or replacing the amide linkage—can profoundly alter biological activity. For example, a comparative study of homologous glutaramic acids revealed that odd-carbon-number side chains (like the five-carbon backbone in 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid) exhibit growth-augmentation activity, whereas even-numbered side-chain acids demonstrate minimal activity [1]. Furthermore, the compound's unique profile as both a growth promoter and a growth inhibitor—a dual functionality not shared by classic auxins like IAA—makes it a non-interchangeable tool for plant physiology research [2]. Procurement decisions that treat all glutaramic acid derivatives or all plant growth regulators as equivalent will compromise experimental outcomes and synthetic route fidelity.

Chain length Odd-carbon side chain (C5) required for growth-augmentation activity; even-carbon homologs show minimal response – simple homolog substitution may eliminate bioactivity.
Activity profile Dual promoter/inhibitor behavior differs from IAA and other auxins; replacing with a standard auxin may not capture growth-inhibition endpoints.
Application route Root vs. foliar delivery yields different inhibition magnitudes; protocol transfer without route validation can shift observed effect size.

Quantitative Differentiation Evidence


Growth Inhibition vs. Indole-3-Acetic Acid in Sunflower

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid (CGA) exhibits a quantifiable shift in growth regulatory activity compared to the classic auxin IAA. While CGA is 32% less active than IAA as a growth promoter, it is 76% more active than IAA as a growth inhibitor in sunflower seedling bioassays [1]. This dual functional profile is not observed with IAA, which primarily acts as a growth promoter at low concentrations and an inhibitor only at high, toxic doses. The data demonstrate that CGA provides a distinct, research-enabling tool for studies requiring growth inhibition without complete auxin-like signaling.

Growth inhibition vs. IAA
Head-to-head
+76% inhibition relative to IAA; 32% lower promotion
Reported dual-profile endpoint context: supports growth-inhibition studies decoupled from auxin promotion
Sunflower seedling bioassay; whole-plant hydroponic and soil-grown systems
Plant Growth Regulation Herbicide Discovery Auxin Antagonism

Root vs. Foliar Application Route Efficacy

The magnitude of growth inhibition caused by 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is dependent on the application route. Direct application to roots produced a growth inhibition that was 15% greater than foliar applications under equivalent dosing conditions [1]. This route-dependent efficacy profile is a critical consideration for experimental design and for any potential agrochemical development, as it informs optimal delivery strategies.

Root vs. foliar route
Head-to-head
+15% growth inhibition via root compared to foliar
Application-route context: root delivery may amplify inhibition endpoints
Sunflower seedlings; equivalent dosing comparison
Xenobiotic Uptake Agrochemical Formulation Plant Physiology

Odd-Carbon Side-Chain Specificity in SAR

A systematic structure-activity relationship (SAR) study of glutaramic acid homologs demonstrated that at 10⁻⁸ M concentrations, odd-carbon-number side-chain compounds (including the five-carbon backbone of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid) and 4-chloroaniline possessed growth-augmentation activity, whereas even-numbered side-chain acids demonstrated minimal activity [1]. This finding provides a clear, class-level basis for selecting this specific compound over close structural analogs with different alkyl chain lengths.

Odd-carbon SAR
Class-level
Odd-carbon side chains active; even-carbon minimal activity at 10⁻⁸ M
SAR selection rule: C5 backbone predicts bioactivity; chain-length analog screening may require review
Root application; glutaramic acid homolog panel
Structure-Activity Relationship (SAR) Glutaramic Acid Chemistry Plant Growth Regulator Design

Verified Solid-State Conformation via X-Ray Crystallography

The three-dimensional structure of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid has been unequivocally determined by single-crystal X-ray diffraction. The molecule adopts an extended, all-trans configuration in the solid state, with key torsion angles of O(carboxylic acid)–C(m)–C(m)–C(m) = 13.9(5)° and C(m)–N–C(p)–C(p) = 47.1(4)° [1]. This level of structural certainty is not available for many closely related glutaramic acid derivatives, making this compound a reliable and well-characterized standard for computational modeling, docking studies, and as a reference material in crystallographic research.

Solid-state structure
Supporting evidence
Extended all-trans conformation; torsion angles and H-bond network characterized
Crystallographic reference: reduces structural uncertainty for modeling and method development
Single-crystal XRD at 100 K; published coordinates available
Crystallography Molecular Conformation Solid-State Analysis

High-Impact Application Scenarios


Non-Auxin Growth Inhibitor for Plant Studies

Researchers investigating plant growth and development can utilize this compound as a chemical probe that inhibits growth without fully mimicking the signaling cascade of native auxins like IAA. As demonstrated in sunflower seedling bioassays, the compound is a 76% more potent growth inhibitor than IAA, while being a weaker growth promoter [1]. This makes it an ideal tool for dissecting auxin-dependent and auxin-independent growth pathways, and for inducing controlled, reversible growth suppression in experimental systems.

Herbicide Lead Discovery and SAR Scaffold

The compound's potent, route-dependent growth inhibition (15% greater via root application than foliar) and its unique SAR profile among glutaramic acid homologs position it as a valuable scaffold for herbicide discovery [1]. Medicinal and agricultural chemists can use this compound as a starting point to synthesize and screen a focused library of derivatives, leveraging the known importance of the odd-carbon side chain and the 4-chlorophenyl moiety for bioactivity.

Crystallographic and Computational Reference Standard

The complete, high-resolution X-ray crystal structure of this compound, published in Molbank, provides unambiguous atomic coordinates, bond lengths, angles, and a detailed description of the intermolecular hydrogen-bonding network [2]. This makes it a reliable reference material for calibrating computational models (e.g., DFT calculations, molecular docking), for use as an internal standard in solid-state analytical methods (e.g., PXRD), and for teaching advanced crystallography concepts.

Synthetic Intermediate for Heterocyclic Libraries

The compound has been documented as an intermediate in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines [2]. Its bifunctional nature, possessing both a carboxylic acid and an amide group, allows for diverse synthetic transformations, making it a useful building block in medicinal chemistry programs targeting novel heterocyclic scaffolds.

Application
Selection Property
Validation Focus
Non-auxin growth inhibitor studies
Dual promoter/inhibitor profile vs. IAA
Route-dependent inhibition endpoints
Herbicide lead discovery
Odd-carbon side chain and chlorophenyl SAR scaffold
Root-application bioassay and analog panel design
Crystallographic and computational reference
Published high-resolution all-trans conformation
Modeling calibration and solid-state method validation
Heterocyclic library synthesis
Bifunctional amide/acid reactivity
Reaction scope and intermediate purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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